molecular formula C18H18N4S2 B12674313 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone CAS No. 2814-60-0

2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone

Cat. No.: B12674313
CAS No.: 2814-60-0
M. Wt: 354.5 g/mol
InChI Key: CPOBTYJRKAJERX-YAFCTCPESA-N
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Description

2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone is a complex organic compound that belongs to the benzothiazolone family This compound is characterized by its unique structure, which includes a benzothiazolone core with an ethyl group and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone typically involves the reaction of 3-ethyl-2(3H)-benzothiazolone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, in-line monitoring, and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(3H)-Benzothiazolone, 3-ethyl-, (3-ethyl-2(3H)-benzothiazolylidene)hydrazone include other benzothiazolone derivatives with different substituents and hydrazone linkages. Examples include:

  • 2(3H)-Benzothiazolone, 3-methyl-, (3-methyl-2(3H)-benzothiazolylidene)hydrazone
  • 2(3H)-Benzothiazolone, 3-phenyl-, (3-phenyl-2(3H)-benzothiazolylidene)hydrazone

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

2814-60-0

Molecular Formula

C18H18N4S2

Molecular Weight

354.5 g/mol

IUPAC Name

(E)-3-ethyl-N-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine

InChI

InChI=1S/C18H18N4S2/c1-3-21-13-9-5-7-11-15(13)23-17(21)19-20-18-22(4-2)14-10-6-8-12-16(14)24-18/h5-12H,3-4H2,1-2H3/b19-17-,20-18+

InChI Key

CPOBTYJRKAJERX-YAFCTCPESA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=N/N=C\3/N(C4=CC=CC=C4S3)CC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NN=C3N(C4=CC=CC=C4S3)CC

Origin of Product

United States

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